

5-Hydroxyl ZLN005-d13: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hydroxyl ZLN005-d13**

Cat. No.: **B15554565**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

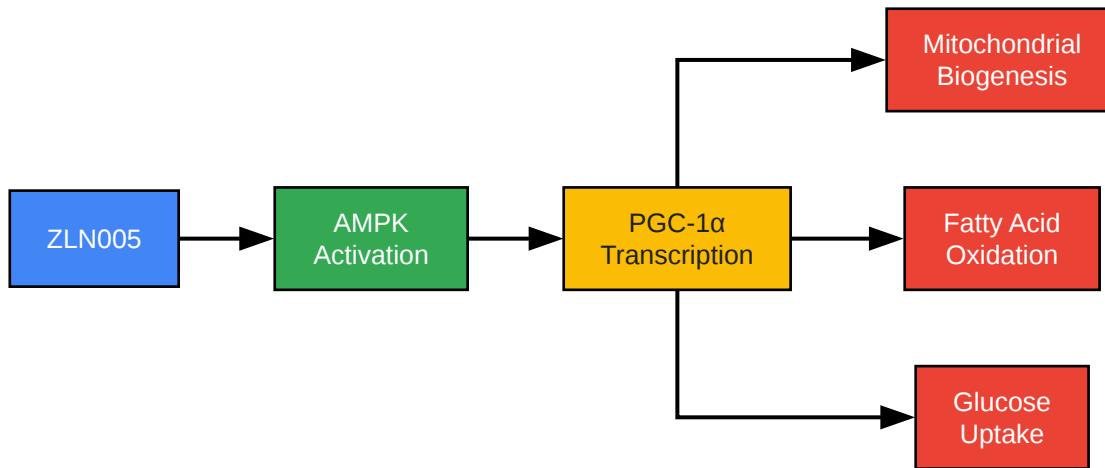
This technical guide provides a comprehensive overview of the chemical properties of **5-Hydroxyl ZLN005-d13**, a deuterated and hydroxylated analog of the PGC-1 α transcriptional regulator, ZLN005. Given that **5-Hydroxyl ZLN005-d13** is primarily utilized as an internal standard in analytical chemistry for the quantification of ZLN005 and its metabolites, this guide also details the well-documented biological activity, signaling pathways, and experimental protocols associated with the parent compound, ZLN005.

Core Chemical Properties

While detailed experimental data for **5-Hydroxyl ZLN005-d13** is not extensively available in peer-reviewed literature, its fundamental chemical properties have been identified.

Property	Value
Molecular Formula	C ₁₇ H ₅ D ₁₃ N ₂ O
Molecular Weight	279.42 g/mol [1]
Alternate CAS Number (non-labelled)	1513993-57-1 [1]
Description	5-Hydroxyl ZLN005-d13 is a stable, isotope-labeled derivative of a metabolite of ZLN005. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays. This allows for precise and accurate quantification of ZLN005 and its hydroxylated metabolites in complex biological matrices during pharmacokinetic and metabolic studies.

The Parent Compound: ZLN005


ZLN005 is a small molecule that has been identified as a potent transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[\[2\]](#)[\[3\]](#)[\[4\]](#) PGC-1 α is a master regulator of mitochondrial biogenesis and energy metabolism.[\[2\]](#)[\[3\]](#) Consequently, ZLN005 has been investigated for its therapeutic potential in metabolic diseases, neurodegenerative disorders, and other conditions associated with mitochondrial dysfunction.[\[5\]](#)

Chemical Properties of ZLN005

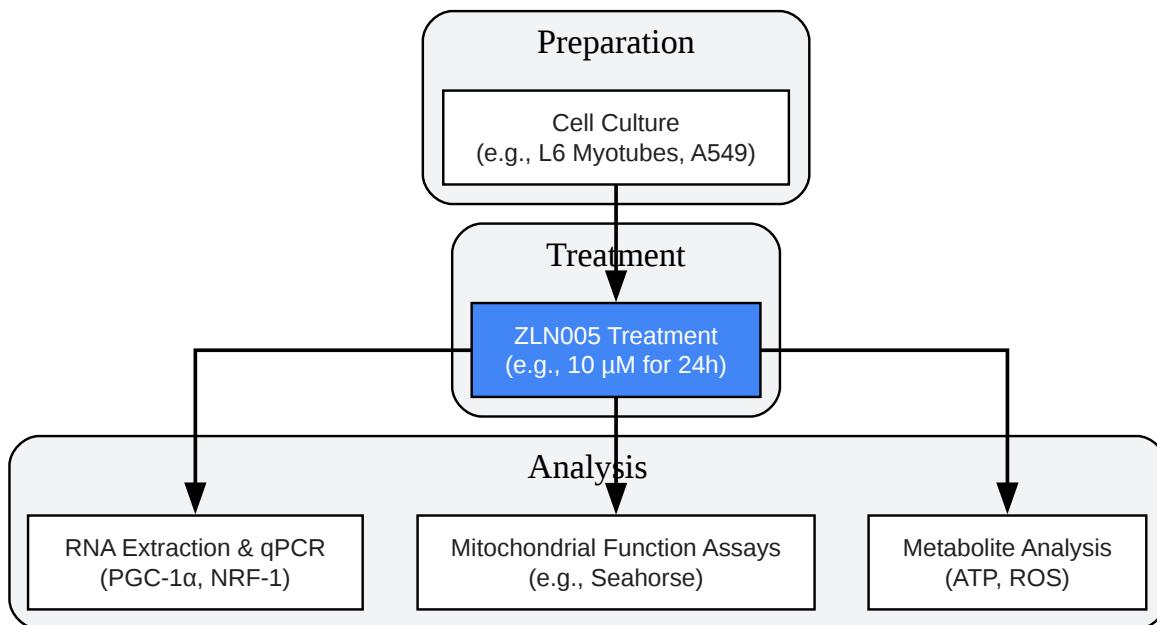
Property	Value
Molecular Formula	C ₁₇ H ₁₈ N ₂
Molecular Weight	250.34 g/mol [3] [6]
CAS Number	49671-76-3 [3]
Appearance	White to off-white solid powder [3]
Solubility	Soluble in DMSO and Ethanol. [7] [8]

Signaling Pathways of ZLN005

ZLN005 primarily exerts its biological effects through the activation of the AMPK/PGC-1 α signaling pathway. This pathway plays a crucial role in cellular energy homeostasis.

[Click to download full resolution via product page](#)

ZLN005 activates the AMPK/PGC-1 α signaling cascade.


Activation of AMPK by ZLN005 leads to the increased transcription of PGC-1 α . PGC-1 α then co-activates nuclear respiratory factors (NRFs) and other transcription factors to stimulate the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake.

Experimental Protocols for ZLN005

The following are representative experimental protocols that have been used to investigate the effects of ZLN005.

In Vitro Cell-Based Assays

A common workflow for assessing the impact of ZLN005 on cellular metabolism involves treating a relevant cell line with the compound and subsequently measuring key metabolic parameters.

[Click to download full resolution via product page](#)

Workflow for *in vitro* evaluation of ZLN005.

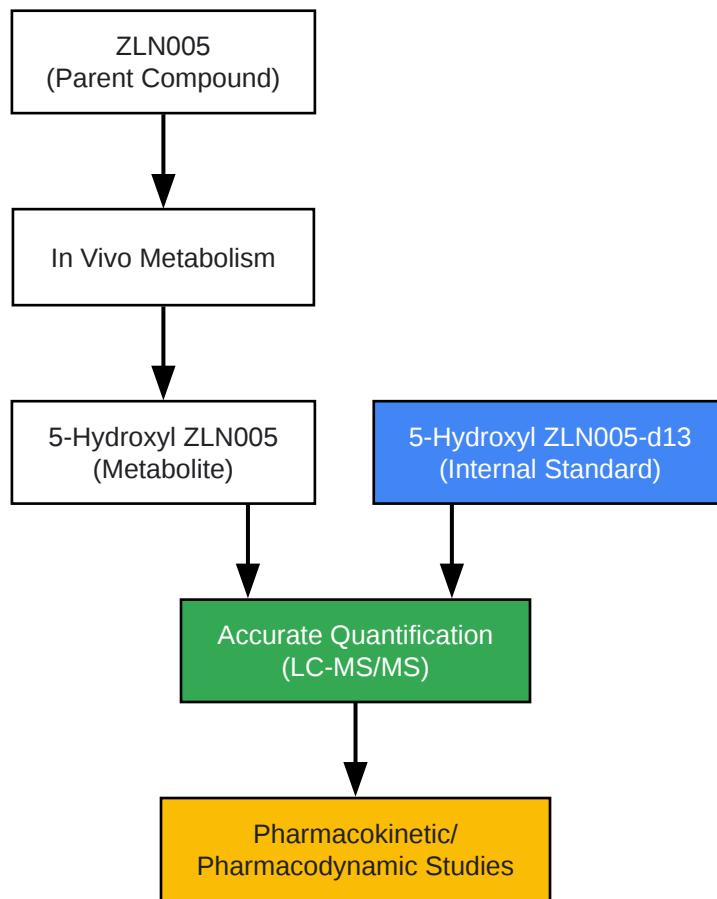
Detailed Methodology: Gene Expression Analysis in A549 Cells[9]

- Cell Culture: A549 alveolar epithelial cells are cultured in a suitable medium until they reach the desired confluence.
- Treatment: The cells are pretreated with ZLN005 (e.g., 10 μ M) for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
- Induction of Senescence (Optional): Cellular senescence can be induced by treating the cells with H_2O_2 .
- RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
- Quantitative PCR (qPCR): The expression levels of target genes, such as PGC-1 α and NRF-1, are quantified by qPCR using specific primers. Gene expression is typically normalized to a housekeeping gene.

Detailed Methodology: Mitochondrial Respiration Analysis[10]

- Cell Seeding: ARPE-19 cells are seeded in a Seahorse XF cell culture microplate.
- Treatment: Cells are treated with ZLN005 (e.g., 10 μ M).
- Seahorse XF Analysis: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. A series of metabolic inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are injected sequentially to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

In Vivo Animal Studies


ZLN005 has been evaluated in animal models of metabolic disease, such as the db/db mouse model of type 2 diabetes.

Detailed Methodology: Chronic Administration in db/db Mice[2][4]

- Animal Model: Eight-week-old male db/db mice are used as a model for type 2 diabetes.
- Administration: ZLN005 is administered orally at a dose of, for example, 15 mg/kg per day for 4-6 weeks. A vehicle control group and often a positive control group (e.g., metformin) are included.
- Monitoring: Key metabolic parameters are monitored throughout the study, including:
 - Fasting and random blood glucose levels
 - Glucose tolerance tests
 - Insulin tolerance tests
- Tissue Analysis: At the end of the study, tissues such as skeletal muscle and liver are collected for gene expression analysis (e.g., PGC-1 α) and other biochemical assays.

Logical Relationship: From Compound to Effect

The use of **5-Hydroxyl ZLN005-d13** as a tool compound is logically linked to the study of its parent, ZLN005.

[Click to download full resolution via product page](#)

Role of 5-Hydroxyl ZLN005-d13 in ZLN005 research.

This diagram illustrates that ZLN005 is metabolized in vivo to form hydroxylated derivatives. To accurately measure the concentration of these metabolites in biological samples, a stable isotope-labeled internal standard like **5-Hydroxyl ZLN005-d13** is essential for reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is fundamental for pharmacokinetic and pharmacodynamic studies.

Conclusion

5-Hydroxyl ZLN005-d13 is a critical analytical tool for researchers working with its parent compound, ZLN005. While direct biological activity data for the deuterated analog is scarce, the extensive research on ZLN005 provides a strong foundation for understanding its potential

mechanisms and applications. The detailed protocols and pathway information for ZLN005 included in this guide offer a comprehensive resource for scientists and drug development professionals investigating the therapeutic potential of modulating the PGC-1 α pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxyl ZLN005-d13 | Axios Research [axios-research.com]
- 2. Novel Small-Molecule PGC-1 α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ZLN005 improves the protective effect of mitochondrial function on alveolar epithelial cell aging by upregulating PGC-1 α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Hydroxyl ZLN005-d13: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554565#5-hydroxyl-zln005-d13-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com